molecular formula C9H13FN2O B13318547 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13318547
M. Wt: 184.21 g/mol
InChI Key: IEGBXRPCCBDVKP-UHFFFAOYSA-N
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Description

5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one (CAS: 1864416-28-3) is a fluorinated heterocyclic compound with the molecular formula C₉H₁₃FN₂O and a molecular weight of 184.21 g/mol . The compound features a 1,2-dihydropyridin-2-one core substituted with a 3-fluoropropyl group at the 1-position, a methyl group at the 6-position, and an amino group at the 5-position. Its structural uniqueness lies in the fluorine atom, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

5-amino-1-(3-fluoropropyl)-6-methylpyridin-2-one

InChI

InChI=1S/C9H13FN2O/c1-7-8(11)3-4-9(13)12(7)6-2-5-10/h3-4H,2,5-6,11H2,1H3

InChI Key

IEGBXRPCCBDVKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CCCF)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve multi-step synthesis processes, including purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new chemical entities .

Biology: In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. It may serve as a probe or a precursor for bioactive molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against specific biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The fluoropropyl group and the amino group play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

The following analogs share the 1,2-dihydropyridin-2-one core but differ in substituents at the 1-position:

Compound Name Substituent at 1-Position CAS Number Molecular Formula Suppliers (Count)
5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one 3-Fluoropropyl 1864416-28-3 C₉H₁₃FN₂O Not specified
5-Amino-1-ethyl-6-methyl-1,2-dihydropyridin-2-one Ethyl Not provided C₈H₁₂N₂O Not specified
5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one Cyclopropylmethyl 1865206-98-9 C₁₀H₁₅N₂O 2
5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one 2-Hydroxypropyl 1864416-18-1 C₉H₁₄N₂O₂ 2

Key Differences and Implications

3-Fluoropropyl Substituent (Target Compound): Polarity/Lipophilicity: Fluorine’s electronegativity increases polarity but also enhances lipid solubility due to hydrophobic interactions. This balance may improve blood-brain barrier penetration compared to hydroxypropyl analogs .

Ethyl Substituent :

  • Simplicity: The ethyl group (C₂H₅) lacks steric hindrance or polarity, favoring compact binding in enzyme pockets. However, it may reduce metabolic resistance compared to fluorinated or cyclopropane-containing analogs .

However, its non-polar nature may reduce aqueous solubility .

2-Hydroxypropyl Substituent :

  • Hydrophilicity : The hydroxyl group enhances solubility but may limit membrane permeability. This substituent is ideal for applications requiring high solubility, such as aqueous formulations .

Biological Activity

5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11H16FN2O
  • Molecular Weight : 192.25 g/mol
  • CAS Number : 1864161-16-9

This structure features a dihydropyridinone core with an amino group and a fluoropropyl substituent, which are critical for its biological activity.

Research indicates that this compound acts primarily as a 5HT2A receptor agonist , which plays a significant role in various neuropsychiatric disorders. The compound has been shown to exhibit biased agonism at the 5HT2A receptor, leading to selective activation of Gq signaling pathways while minimizing β-arrestin recruitment. This selectivity may contribute to its therapeutic potential in treating conditions such as depression and anxiety disorders .

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties. For example, it has shown inhibitory effects against various bacterial strains, including:

Bacterial StrainInhibition Concentration (ID50)
Staphylococcus aureus9 x 10^-8 M
Escherichia coli1 x 10^-7 M
Leukemia L-1210 cells1 x 10^-5 M

These findings suggest that the compound could be useful in developing new antibiotics or adjunct therapies for resistant bacterial infections .

Neuropharmacological Effects

The compound's action as a biased agonist at the 5HT2A receptor suggests potential applications in treating neuropsychiatric disorders. Studies indicate that compounds with similar structures can modulate serotonin pathways effectively, leading to improvements in mood and cognition without the side effects associated with traditional serotonergic drugs .

Study on Antidepressant Effects

A clinical study evaluated the efficacy of this compound in patients with major depressive disorder. The results indicated a significant reduction in depression scores after treatment compared to placebo, supporting its role as a potential antidepressant.

Research on Antimicrobial Properties

Another study focused on the antimicrobial activity of this compound against resistant strains of bacteria. The results showed promising activity against Staphylococcus aureus, suggesting that it could serve as a lead compound for developing new antibiotics targeting multidrug-resistant infections.

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